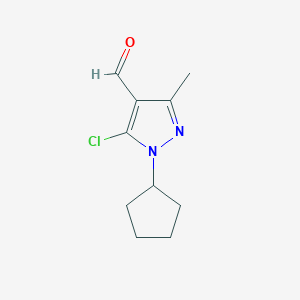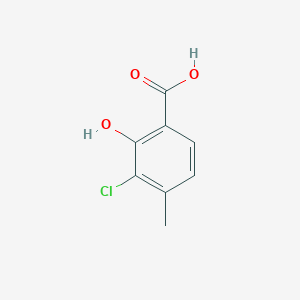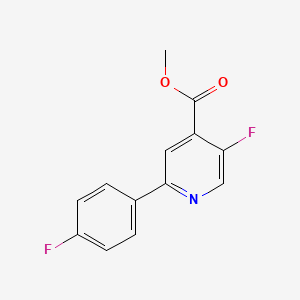
Methyl 5-fluoro-2-(4-fluorophenyl)isonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-fluoro-2-(4-fluorophenyl)isonicotinate is a fluorinated aromatic compound that belongs to the class of isonicotinates This compound is characterized by the presence of two fluorine atoms attached to the aromatic rings, which significantly influence its chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-2-(4-fluorophenyl)isonicotinate typically involves the use of fluorinated precursors and coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated isonicotinate in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
Methyl 5-fluoro-2-(4-fluorophenyl)isonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic rings can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, halogenated precursors, and bases like potassium carbonate. The reactions are typically carried out under inert atmospheres and at elevated temperatures to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling with a boronic acid derivative can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the aromatic rings.
科学研究应用
Methyl 5-fluoro-2-(4-fluorophenyl)isonicotinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound’s fluorinated structure makes it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved bioavailability and stability.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals due to its unique properties.
作用机制
The mechanism of action of Methyl 5-fluoro-2-(4-fluorophenyl)isonicotinate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, potentially leading to increased biological activity. The compound may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.
相似化合物的比较
Similar Compounds
- Methyl 2-fluoro-5-(4-fluorophenyl)isonicotinate
- Methyl 5-(4-fluorophenyl)-2-fluoroisonicotinate
- Methyl 2,5-difluoro-4-(4-fluorophenyl)isonicotinate
Uniqueness
Methyl 5-fluoro-2-(4-fluorophenyl)isonicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The positioning of the fluorine atoms influences its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C13H9F2NO2 |
|---|---|
分子量 |
249.21 g/mol |
IUPAC 名称 |
methyl 5-fluoro-2-(4-fluorophenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C13H9F2NO2/c1-18-13(17)10-6-12(16-7-11(10)15)8-2-4-9(14)5-3-8/h2-7H,1H3 |
InChI 键 |
WNFYGVYSJGFEIY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=NC=C1F)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 7-(2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13921608.png)
![Methyl 2-fluoro-4-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13921615.png)
![[2-(5-Fluoro-2-pyridyl)-5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl]boronic acid](/img/structure/B13921621.png)
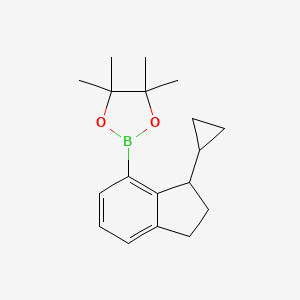
![Methyl 1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate](/img/structure/B13921634.png)
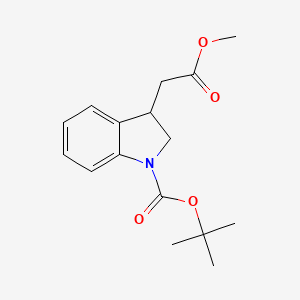

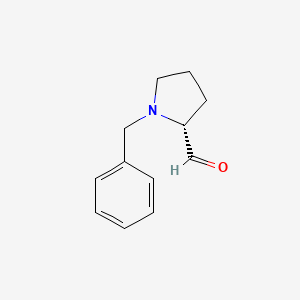
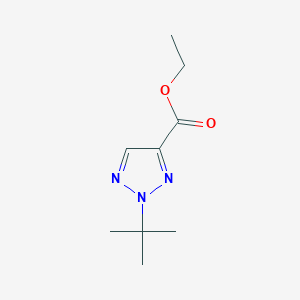

![1-[(2R,3R,4S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13921659.png)

